molecular formula C15H22FN3O6 B12812890 Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Cat. No.: B12812890
M. Wt: 359.35 g/mol
InChI Key: GAGWJHPBXLXJQN-IHXVIFPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capecitabine is an orally-administered chemotherapeutic agent used in the treatment of various cancers, including metastatic breast and colorectal cancers. It is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of capecitabine involves several key steps: silylanization, glycosylation, acylation, esterification, and deprotection. During the glycosylation reaction, boron trifluoride etherate is used as a Lewis acid. Trimethylchlorosilane is used as a silylating reagent, dichloromethane as a solvent, and potassium carbonate as an acid-binding agent. The reaction temperatures for these steps are typically between 20-30°C .

Industrial Production Methods: In industrial settings, capecitabine is synthesized using a one-pot method where intermediates do not require separation and purification. The final product is separated and purified through extraction and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Capecitabine undergoes various chemical reactions, including hydrolysis and enzymatic conversion to fluorouracil. The primary reactions involve carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .

Common Reagents and Conditions:

    Hydrolysis: Involves water and enzymes.

    Enzymatic Conversion: Involves carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase.

Major Products: The major product formed from these reactions is fluorouracil, which is further metabolized into active metabolites such as 5-fluorouridine triphosphate and 5-fluoro-2’-deoxyuridine-5’-O-monophosphate .

Scientific Research Applications

Capecitabine has a wide range of scientific research applications:

Mechanism of Action

Capecitabine is often compared with other fluoropyrimidine compounds such as tegafur and fluorouracil. Unlike fluorouracil, which is administered intravenously, capecitabine is taken orally, offering greater convenience. Tegafur, another oral prodrug, is often used in combination with other agents like gimeracil and oteracil (S-1) for enhanced efficacy .

Comparison with Similar Compounds

Capecitabine’s unique oral administration and tumor-specific activation make it a valuable chemotherapeutic agent with distinct advantages over its counterparts.

Properties

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

IUPAC Name

pentyl N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10+,11-,13-/m1/s1

InChI Key

GAGWJHPBXLXJQN-IHXVIFPJSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@H]([C@H](O2)C)O)O

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.